molecular formula C12H20O3 B1408627 Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester CAS No. 1113001-78-7

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester

Cat. No.: B1408627
CAS No.: 1113001-78-7
M. Wt: 212.28 g/mol
InChI Key: XLCPGBUFZLHWOH-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is a compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is known for its unique bicyclic structure, which imparts distinct physicochemical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the use of tert-butyl 2-(3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate as a starting material . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve large-scale synthesis techniques such as flow photochemical addition of propellane to diacetyl, allowing the construction of the bicyclo[1.1.1]pentane core . This method can be scaled up to produce significant quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is unique due to its combination of a bicyclic core with a hydroxymethyl and ester functional group. This combination imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 2-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCPGBUFZLHWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134679
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113001-78-7
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113001-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Reactant of Route 3
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Reactant of Route 4
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Reactant of Route 6
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester

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